2-(Methoxymethyl)-1-methylbenzimidazole
Description
Significance of the Benzimidazole (B57391) Core in Chemical Sciences
The benzimidazole core, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry and materials science. tandfonline.com Its rigid, planar structure, combined with the presence of both hydrogen bond donors and acceptors, allows it to interact with a wide array of biological targets. This has led to the development of numerous benzimidazole-containing drugs with diverse therapeutic applications.
The versatility of the benzimidazole scaffold lies in the ease with which substituents can be introduced at various positions, particularly at the N-1 and C-2 positions. These modifications can significantly influence the compound's physicochemical properties and biological activity, allowing for the fine-tuning of its function.
Table 1: General Physicochemical Properties of the Benzimidazole Core
| Property | Description |
| Molecular Formula | C₇H₆N₂ |
| Molar Mass | 118.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Generally soluble in organic solvents |
| Aromaticity | Aromatic, contributing to its stability |
Note: These are general properties and can be altered by substitution.
Research Context of 2-(Methoxymethyl)-1-methylbenzimidazole within Benzimidazole Derivatives
The specific compound, this compound, features two key substitutions on the benzimidazole core: a methoxymethyl group at the 2-position and a methyl group at the 1-position. The introduction of an N-methyl group is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and receptor binding affinity. tandfonline.com
The synthesis of N-methylated benzimidazoles can be achieved through various methods, often involving the reaction of N-methyl-1,2-phenylenediamine with a suitable reagent to introduce the 2-substituent. tandfonline.com For instance, the synthesis of 2-cyanomethyl-N-methylbenzimidazole has been reported by heating N-methyl-1,2-phenylenediamine with 2-cyanoacetamide. tandfonline.com
While no specific synthesis for this compound is readily available in the scientific literature, a plausible synthetic route could involve the reaction of N-methyl-o-phenylenediamine with a methoxyacetyl derivative. The characterization of such a compound would typically involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.
The lack of published research on this compound suggests that its specific properties and potential applications have not yet been explored. Further investigation would be required to determine its chemical behavior, biological activity, and potential utility in various scientific fields.
Properties
IUPAC Name |
2-(methoxymethyl)-1-methylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12-9-6-4-3-5-8(9)11-10(12)7-13-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKDMWSKVBPIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methoxymethyl 1 Methylbenzimidazole and Analogues
Direct Synthetic Routes to the 2-(Methoxymethyl)-1-methylbenzimidazole Scaffold
Direct synthetic strategies offer an efficient means to assemble the this compound structure from acyclic precursors. These methods typically involve the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring in a single synthetic sequence.
Cyclization of o-Phenylenediamines with Appropriate C1 Synthons
A cornerstone in benzimidazole (B57391) synthesis is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. semanticscholar.orgpcbiochemres.com To synthesize this compound directly, N-methyl-o-phenylenediamine is reacted with methoxyacetic acid. This reaction is typically carried out under acidic conditions, often with heating, to facilitate the cyclodehydration process. semanticscholar.orgyoutube.com The acid catalyst protonates the carbonyl group of methoxyacetic acid, making it more susceptible to nucleophilic attack by the amino groups of the diamine. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzimidazole ring.
Various acids can be employed as catalysts, including mineral acids like hydrochloric acid or polyphosphoric acid (PPA), which can also serve as the solvent. semanticscholar.org The choice of solvent and reaction temperature can significantly influence the reaction rate and yield.
Table 1: Reaction Conditions for Cyclization of N-methyl-o-phenylenediamine with Methoxyacetic Acid
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Hydrochloric Acid (4N) | Water/Ethanol (B145695) | 100-120 | 2-4 | 70-85 |
| Polyphosphoric Acid (PPA) | PPA | 140-160 | 1-3 | 75-90 |
Reaction of 4-Methoxy-2-nitroaniline Derivatives with Formaldehyde (B43269) Followed by Reduction
Another direct approach involves the utilization of nitroaniline derivatives. In a potential pathway to this compound, a suitably substituted 2-nitroaniline (B44862) can be reacted with a C1 synthon like formaldehyde, followed by a reductive cyclization step. pcbiochemres.comnih.gov For instance, N-methyl-4-methoxy-2-nitroaniline could be a hypothetical starting material. The synthesis of this precursor can be achieved through the nitration of 4-methoxyaniline, followed by N-methylation. google.comgoogle.comgoogle.com
The subsequent reaction with formaldehyde would introduce the hydroxymethyl group, which could then be methylated. The critical step is the reductive cyclization of the resulting nitro intermediate. nih.gov Various reducing agents can be employed, such as tin(II) chloride in hydrochloric acid, sodium dithionite, or catalytic hydrogenation (e.g., using Pd/C). The reduction of the nitro group to an amino group in situ is immediately followed by intramolecular cyclization with the aldehyde-derived synthon to form the benzimidazole ring. google.comresearchgate.net
Specific Precursors and Reaction Conditions for Methoxymethyl Group Incorporation
The direct incorporation of the methoxymethyl group at the 2-position of the benzimidazole ring is dependent on the choice of the C1 synthon. Methoxyacetic acid and its derivatives, such as methoxyacetyl chloride or methyl methoxyacetate (B1198184), are the most direct precursors for this purpose. researchgate.net
When using methoxyacetic acid, high temperatures and strong acids are generally required to drive the condensation. semanticscholar.org The use of more reactive derivatives like methoxyacetyl chloride allows for milder reaction conditions, often at room temperature or with gentle heating, in the presence of a base to neutralize the HCl byproduct. The reaction with esters like methyl methoxyacetate typically requires a catalyst and higher temperatures.
Indirect Synthetic Approaches and Derivatization Strategies
Functionalization of Pre-formed Benzimidazole Ring Systems
A common indirect route involves the synthesis of a benzimidazole with a suitable functional group at the 2-position, which can then be converted to the desired methoxymethyl group. A key intermediate for this approach is 2-(chloromethyl)-1-methylbenzimidazole. This compound can be synthesized by the cyclization of N-methyl-o-phenylenediamine with chloroacetic acid. researchgate.netresearchgate.net
Once 2-(chloromethyl)-1-methylbenzimidazole is obtained, the chloromethyl group can be readily converted to a methoxymethyl group via a nucleophilic substitution reaction with sodium methoxide (B1231860). google.com This reaction is typically carried out in methanol (B129727) as the solvent, where the methoxide ion displaces the chloride ion to yield the final product.
Table 2: Synthesis of this compound via Functionalization
| Starting Material | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
|---|
Modification of the Methoxymethyl Moiety or N-Methyl Group
Another indirect strategy involves the modification of substituents on a pre-formed benzimidazole ring. For example, one could start with 2-(hydroxymethyl)-1-methylbenzimidazole and then methylate the hydroxyl group to form the methoxymethyl ether. The methylation can be achieved using standard reagents such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base like sodium hydride.
Alternatively, the synthesis can commence with 2-(methoxymethyl)benzimidazole, which can be prepared by the condensation of o-phenylenediamine with methoxyacetic acid. semanticscholar.org The subsequent step is the regioselective N-methylation of the benzimidazole ring. nih.gov This is often achieved using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydroxide (B78521). The reaction conditions can be controlled to favor the formation of the N-1 methylated isomer.
Formation of Substituted Benzimidazole Derivatives via Primary Aromatic Amines and 2-Chloromethyl Benzimidazole
A prevalent method for the synthesis of N-substituted benzimidazole derivatives involves the condensation of 2-chloromethyl benzimidazole with primary aromatic amines. This nucleophilic substitution reaction provides a straightforward route to a diverse range of analogues.
Several research groups have explored this synthetic pathway under different reaction conditions. A common approach involves refluxing a mixture of 2-chloromethyl-1H-benzimidazole with a substituted primary aromatic amine in a suitable solvent. For instance, one method describes the reaction in ethanol with potassium iodide (KI) as a catalyst, followed by the addition of potassium hydroxide (KOH) to facilitate the final product formation. mui.ac.ir The reaction mixture is typically heated under reflux for several hours. mui.ac.ir
Another variation of this method employs dimethylformamide (DMF) as the solvent and potassium carbonate (K2CO3) as the base, with a catalytic amount of KI. mui.ac.ir The reaction is refluxed for an extended period, and the progress is monitored by thin-layer chromatography (TLC). mui.ac.ir Upon completion, the product is isolated by extraction with an organic solvent like ethyl acetate (B1210297) after pouring the reaction mixture into water. mui.ac.ir
These methods offer a versatile platform for introducing a wide array of aromatic and heterocyclic moieties at the N-1 position of the benzimidazole ring, starting from the readily available 2-chloromethyl benzimidazole. The general reaction scheme can be summarized as follows:
General Reaction Scheme:
2-Chloromethyl-1H-benzimidazole + Substituted Primary Aromatic Amine → N-((1H-benzo[d]imidazol-2-yl)methyl)aniline derivative
The table below summarizes typical reaction conditions found in the literature for this transformation.
| Solvent | Base | Catalyst | Reaction Time | Temperature | Reference |
| Ethanol | KOH | KI | 6-8 hours | Reflux | mui.ac.ir |
| DMF | K2CO3 | KI | 16 hours | Reflux | mui.ac.ir |
Advanced Synthetic Techniques and Green Chemistry Protocols
In recent years, the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of benzimidazole derivatives has gained significant traction. These advanced techniques aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique offers several advantages over conventional heating methods, including rapid heating, shorter reaction times, and often higher product yields. The application of microwave irradiation has been successfully employed in the synthesis of various benzimidazole derivatives.
The condensation of o-phenylenediamine with aldehydes or carboxylic acids, a fundamental step in benzimidazole synthesis, can be significantly expedited under microwave irradiation. For example, the reaction of o-phenylenediamine with formic acid to produce benzimidazole can be completed in a domestic microwave oven, followed by basification to isolate the product. Reviews on this topic highlight that microwave-assisted reactions often lead to cleaner products with higher purity compared to conventional heating.
The benefits of microwave-assisted synthesis are particularly evident in multi-component reactions, where the efficiency and speed of the reaction are crucial. The use of solid supports, such as montmorillonite (B579905) K-10, in conjunction with microwave irradiation in solvent-free conditions, has been reported for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles, resulting in good yields.
Ionic Liquid Mediated Reactions
Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as green reaction media due to their low vapor pressure, thermal stability, and recyclability. They can act as both solvents and catalysts in organic synthesis. The use of ionic liquids in the synthesis of benzimidazole derivatives has been shown to be an effective and environmentally benign approach.
Acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4), have been utilized as catalysts for the reaction between o-phenylenediamine and substituted aromatic aldehydes, leading to high yields of benzimidazole derivatives under microwave irradiation. mui.ac.ir This combination of microwave heating and ionic liquid catalysis offers a synergistic effect, dramatically reducing reaction times. mui.ac.ir
Furthermore, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) can serve as both a solvent and a catalyst, eliminating the need for toxic metal catalysts and facilitating easier product isolation. ijcrt.org Research has shown that the reaction between phenylenediamine and benzaldehyde (B42025) derivatives in [bmim][BF4] at 120°C can be completed in about 3 hours with high yields. ijcrt.org The proposed mechanism often involves the ionic liquid activating the reactants and facilitating the cyclization and dehydration steps.
The following table provides examples of ionic liquids used in benzimidazole synthesis and their roles.
| Ionic Liquid | Role | Reactants | Reaction Conditions | Reference |
| [bmim]HSO4 | Catalyst | o-phenylenediamine, aromatic aldehydes | Microwave irradiation | mui.ac.ir |
| [bmim][BF4] | Solvent and Catalyst | phenylenediamine, benzaldehyde derivatives | 120°C, 3 hours | ijcrt.org |
Catalytic Approaches in Benzimidazole Synthesis
The use of catalysts is central to modern organic synthesis, enabling reactions to proceed under milder conditions with higher efficiency and selectivity. Both metal-based and non-metal catalysts have been extensively explored for the synthesis of benzimidazoles.
A wide variety of metal-based catalysts have been developed for the synthesis of benzimidazole derivatives, each offering distinct advantages in terms of activity, selectivity, and reaction conditions.
Zirconium, Titanium, and Tin-Based Catalysis: Lewis acids such as Zirconyl(IV) chloride (ZrOCl2), Titanium tetrachloride (TiCl4), and Tin(IV) chloride (SnCl4) have been employed as effective catalysts. For instance, TiCl4 has been used to catalyze the three-component, one-pot synthesis of benzimidazole derivatives under microwave irradiation, leading to rapid and efficient product formation. ijcrt.org Similarly, nano-SnCl4 supported on silica (B1680970) (nano-SnCl4/SiO2) has been reported as a mild and efficient catalyst for the reaction of o-phenylenediamine with aldehydes under solvent-free conditions. mui.ac.irnih.gov
Palladium-Based Catalysis: Palladium catalysts, particularly Pd/C, are versatile for various organic transformations, including the synthesis of benzimidazoles. They can be used in hydrogen-transfer reactions, allowing for the synthesis to be carried out under mild conditions. rsc.org The catalyst can often be recovered and reused, adding to the sustainability of the process. rsc.org N-Heterocyclic carbene-palladium(II)-1-methylimidazole (NHC-Pd(II)-Im) complexes have also been developed for the direct C-H bond arylation of benzimidazoles with aryl chlorides, providing a direct route to 2-arylbenzimidazoles. acs.org
Supported Iridium Catalysis: Solid-supported iridium catalysts have shown excellent activity for the dehydrogenative synthesis of benzimidazoles from primary alcohols and phenylenediamine derivatives under mild reaction conditions (80-120 °C). rsc.orgrsc.org Titania-supported iridium catalysts, in particular, have demonstrated high activity and can be recycled without significant loss of performance. rsc.orgrsc.org
Copper(II) and Manganese(I) Catalysis: Copper(II) hydroxide has been used as an efficient solid catalyst for the coupling of o-phenylenediamine with aldehydes in methanol at room temperature, affording high yields in short reaction times. scirp.org Copper(II)-catalyzed domino C-N cross-coupling reactions have also been developed for the synthesis of 2-arylaminobenzimidazoles. nih.gov Manganese(I) complexes, specifically phosphine-free NNS-Mn complexes, have been utilized for the synthesis of benzimidazoles from aromatic diamines and primary alcohols. researchgate.netacs.org
The table below summarizes the application of various metal-based catalysts in benzimidazole synthesis.
| Catalyst | Reactants | Reaction Type | Key Advantages | Reference(s) |
| ZrOCl2 | o-phenylenediamine, aldehydes | Condensation | Mild conditions | |
| TiCl4 | o-phenylenediamine, aldehydes | Condensation | Efficient under microwave | ijcrt.org |
| nano-SnCl4/SiO2 | o-phenylenediamine, aldehydes | Condensation | Mild, solvent-free | mui.ac.irnih.gov |
| Pd/C | Alcohols, diamines | Hydrogen transfer | Recyclable, mild conditions | rsc.org |
| Supported Iridium | Alcohols, diamines | Dehydrogenative coupling | Mild conditions, recyclable | rsc.orgrsc.org |
| Copper(II) hydroxide | o-phenylenediamine, aldehydes | Condensation | Room temperature, high yields | scirp.org |
| NNS-Mn(I) complex | Aromatic diamines, alcohols | Dehydrogenative coupling | Phosphine-free | researchgate.netacs.org |
| NHC-Pd(II)-Im | Benzimidazoles, aryl chlorides | C-H arylation | Direct functionalization | acs.org |
In the pursuit of more sustainable and cost-effective synthetic methods, non-metal catalysts have gained prominence. These catalysts are often cheaper, less toxic, and more environmentally friendly than their metal-based counterparts.
Ammonium (B1175870) Salts: Simple ammonium salts, such as ammonium chloride, can act as effective and environmentally benign catalysts for the condensation reaction between o-phenylenediamine and various carbonyl compounds. researchgate.net These reactions can often be carried out under mild conditions, and the catalyst is readily available and inexpensive. researchgate.net
Iodine: Molecular iodine has been shown to be an efficient catalyst for the synthesis of benzimidazoles from primary alcohols and diamines. tandfonline.com It can also promote the synthesis of benzimidazoles from 2-aminoanilines and benzylamines under metal-free conditions. acs.org The reactions are typically carried out under mild conditions and offer a good alternative to transition metal-catalyzed methods. tandfonline.comacs.org
Sulfonic Acid Resins: Solid acid catalysts, such as sulfonic acid functionalized silica and boron sulfonic acid, provide a heterogeneous catalytic system for benzimidazole synthesis. sphinxsai.comresearchgate.net These catalysts are easily separable from the reaction mixture and can be recycled, which is a significant advantage from a green chemistry perspective. sphinxsai.comresearchgate.net The reactions can often be performed at room temperature in aqueous media, further enhancing their environmental credentials. sphinxsai.com
The following table highlights the use of non-metal catalysts in the synthesis of benzimidazoles.
| Catalyst | Reactants | Reaction Type | Key Advantages | Reference(s) |
| Ammonium Chloride | o-phenylenediamine, carbonyls | Condensation | Inexpensive, environmentally benign | researchgate.net |
| Molecular Iodine | Alcohols, diamines; anilines, benzylamines | Oxidative cyclization | Metal-free, mild conditions | tandfonline.comacs.org |
| Sulfonic Acid Resins | o-phenylenediamine, aldehydes | Condensation | Recyclable, room temperature | sphinxsai.comresearchgate.net |
Oxidative Cyclization Strategies Utilizing Bio-renewable Carbon Sources
The development of sustainable synthetic routes is a central theme in modern chemistry, with a significant focus on utilizing bio-renewable resources to replace petroleum-based feedstocks. In the synthesis of benzimidazoles, innovative oxidative cyclization strategies have emerged that incorporate carbon sources derived from biomass. One of the most notable examples is the use of D-glucose as a C1 synthon for the formation of the benzimidazole core from o-phenylenediamines.
This approach represents a significant advancement in green chemistry, leveraging an abundant and renewable carbohydrate as a source for the methine bridge (–CH=) in the benzimidazole ring. The reaction typically proceeds in water, an environmentally benign solvent, and often under metal-free conditions, further enhancing its sustainable profile. The general transformation involves the oxidative cyclization of an o-phenylenediamine with D-glucose, which, through a series of steps, provides the C1 fragment necessary for ring closure. Isotopic labeling studies using 13C6-D-glucose have unequivocally confirmed that the methine carbon in the resulting benzimidazole originates from the glucose backbone. researchgate.net
The reaction demonstrates broad functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the phenylenediamine ring, leading to good to excellent yields of the corresponding benzimidazole derivatives. researchgate.net This methodology not only provides a green alternative to traditional methods that often rely on toxic reagents like formic acid or aldehydes derived from fossil fuels but also aligns with the principles of sustainable chemistry by utilizing renewable raw materials. nih.govnih.gov
Below is a table summarizing representative examples of benzimidazole synthesis using D-glucose as a C1 synthon, highlighting the versatility of this bio-renewable approach.
Table 1: Synthesis of Benzimidazoles via Oxidative Cyclization with D-Glucose This table is interactive. You can sort and filter the data.
| Entry | o-Phenylenediamine Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | o-Phenylenediamine | 1H-benzo[d]imidazole | 96 | researchgate.net |
| 2 | 4-Methyl-1,2-phenylenediamine | 5-Methyl-1H-benzo[d]imidazole | 94 | researchgate.net |
| 3 | 4-Methoxy-1,2-phenylenediamine | 5-Methoxy-1H-benzo[d]imidazole | 91 | researchgate.net |
| 4 | 4-Chloro-1,2-phenylenediamine | 5-Chloro-1H-benzo[d]imidazole | 85 | researchgate.net |
| 5 | 4-Nitro-1,2-phenylenediamine | 5-Nitro-1H-benzo[d]imidazole | 72 | researchgate.net |
Mechanistic Insights into Benzimidazole Formation and Modification
Elucidation of Cyclization Mechanisms and Intermediates
The formation of the benzimidazole ring via oxidative cyclization is a mechanistically rich process, with several proposed pathways and key intermediates depending on the starting materials and reaction conditions. A common and historically significant pathway begins with the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid derivative.
The initial step is the formation of a Schiff base (an imine) intermediate through the reaction of one of the amino groups of the o-phenylenediamine with the carbonyl compound. This is followed by an intramolecular cyclization, where the second amino group attacks the imine carbon. The final step is aromatization to form the stable benzimidazole ring, which typically involves the elimination of two hydrogen atoms (oxidation) and a molecule of water.
Several distinct intermediates and pathways have been identified:
Amadori Rearrangement Intermediates: In the specific case of using D-glucose as a C1 source, the mechanism is more complex. It is proposed to proceed through the formation of an α-hydroxy imine, which undergoes imine-enamine isomerization. A subsequent enol-keto tautomerization leads to an Amadori rearrangement intermediate (an α-keto amine). Oxidation of this intermediate yields an α-keto-imine species, which then undergoes intramolecular cyclization and aromatization to furnish the benzimidazole ring. researchgate.net
Amidine Intermediates: An alternative strategy involves the formation of an amidine followed by an oxidative C-H amination/cyclization sequence. This approach allows for the use of anilines as starting materials, expanding the scope of accessible benzimidazole analogues. The cyclization can be promoted by oxidants such as (diacetoxyiodo)benzene (B116549) (PIDA) or through copper-mediated oxidation. nih.gov
Amine-N-Oxide Intermediates: When anilide derivatives are used as substrates under acidic conditions with peroxide oxidants, the reaction is proposed to proceed via an amine-N-oxide intermediate rather than a nitroso intermediate. The isolated amine-N-oxides have been shown to undergo acid-mediated cyclization to form the benzimidazole core. Current time information in Merrimack County, US.
Cationic Reactive Intermediates: Studies using iodine(III) catalysts with oxidants like Selectfluor suggest that the benzimidazole formation occurs via cationic reactive intermediates. This pathway is particularly effective for ortho-substituted anilines, allowing for the construction of various fused heterocyclic systems. researchgate.net
The specific pathway is highly dependent on the choice of reactants, oxidants, and catalysts, but all converge on the critical intramolecular cyclization and subsequent aromatization steps to form the final benzimidazole product.
Role of Catalysts in Reaction Pathways (e.g., Imidazolium (B1220033) Cation, N-H Proton)
Catalysts play a pivotal role in benzimidazole synthesis, influencing reaction rates, yields, and even the mechanistic pathway. Their primary function is typically the activation of the reactants, facilitating either the initial condensation or the subsequent cyclization and aromatization steps.
Many catalytic systems operate by functioning as Lewis acids or Brønsted acids. Lewis acid catalysts, such as various metal salts (e.g., ZrOCl2, TiCl4), activate the carbonyl group of the aldehyde or carboxylic acid derivative, making it more electrophilic and susceptible to nucleophilic attack by the o-phenylenediamine. Similarly, Brønsted acids, like p-toluenesulfonic acid (TsOH), can protonate the carbonyl oxygen, achieving the same activation. nih.gov This activation is crucial for the efficient formation of the initial Schiff base intermediate.
Imidazolium Cation: Ionic liquids, particularly those based on imidazolium cations, have been employed as effective catalysts for benzimidazole synthesis. While they can serve as a reaction medium, their catalytic role is often attributed to the acidic proton on the imidazolium ring. However, studies have shown that imidazolium chloride can catalyze the cyclization of o-phenylenediamines with DMF derivatives, where it is proposed that the catalytic species is the proton generated in situ. researchgate.net This highlights the role of the imidazolium salt as a proton source, initiating the acid-catalyzed mechanism.
N-H Proton: The N-H proton of the benzimidazole ring itself is inherently acidic and plays a crucial role in the reaction mechanism, particularly in base-mediated processes. The initial step in certain cyclization pathways involves the deprotonation of a nitrogen atom. For instance, in base-mediated cyclizations, the removal of an acidic N-H proton by a base like sodium hydride generates a potent nucleophile. nih.gov This anion can then undergo intramolecular reactions to facilitate ring closure. In acid-catalyzed pathways, the N-H protons are involved in proton transfer steps that are essential for the dehydration and aromatization of the cyclized intermediate to form the final stable benzimidazole ring. researchgate.net The tautomerism of the N-H proton between the two nitrogen atoms is a fundamental characteristic of the benzimidazole system and is integral to its reactivity and catalytic function in various transformations. nih.gov
The following table lists the compounds mentioned in this article.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| o-Phenylenediamine |
| D-Glucose |
| 1H-benzo[d]imidazole |
| 4-Methyl-1,2-phenylenediamine |
| 5-Methyl-1H-benzo[d]imidazole |
| 4-Methoxy-1,2-phenylenediamine |
| 5-Methoxy-1H-benzo[d]imidazole |
| 4-Chloro-1,2-phenylenediamine |
| 5-Chloro-1H-benzo[d]imidazole |
| 4-Nitro-1,2-phenylenediamine |
| 5-Nitro-1H-benzo[d]imidazole |
| 4,5-Dimethyl-1,2-phenylenediamine |
| 5,6-Dimethyl-1H-benzo[d]imidazole |
| (Diacetoxyiodo)benzene |
| Selectfluor |
| Zirconyl chloride |
| Titanium tetrachloride |
| p-Toluenesulfonic acid |
Chemical Reactivity and Transformational Chemistry of 2 Methoxymethyl 1 Methylbenzimidazole
Electrophilic and Nucleophilic Substitution Reactions on the Benzimidazole (B57391) Ring System
The benzimidazole core is an aromatic, bicyclic heterocycle, and its reactivity is a composite of its benzene (B151609) and imidazole (B134444) components. The distribution of electrons within this system determines its susceptibility to attack by electrophiles and nucleophiles.
Reactivity at the Imidazole Ring and Nucleophilic Attack Preferences
The imidazole portion of the benzimidazole molecule contains two nitrogen atoms which significantly influence the ring's electronic properties. In the parent benzimidazole, one nitrogen (N1) is pyrrole-like and electron-rich (π-excessive), while the other (N3) is pyridine-like and electron-deficient (π-deficient). chemicalbook.com This electronic arrangement makes the C2 position, situated between the two nitrogens, electron-deficient and thus a primary site for nucleophilic attack, provided a suitable leaving group is present. chemicalbook.com
In 2-(Methoxymethyl)-1-methylbenzimidazole, the N1 position is alkylated with a methyl group, which prevents tautomerism. This leaves the N3 nitrogen as the principal site of basicity and the target for electrophiles like protons in salt formation. chemicalbook.com The benzene portion of the molecule is π-excessive, making positions 4, 5, 6, and 7 susceptible to electrophilic substitution. chemicalbook.com
Impact of Substituents on Ring Reactivity
The reactivity of the benzimidazole ring in this compound is modulated by the electronic effects of its substituents.
1-Methyl Group: This group is a weak electron-donating group through an inductive effect. It slightly increases the electron density of the ring system, making it marginally more reactive towards electrophiles compared to an unsubstituted benzimidazole.
The combined electron-donating nature of these substituents generally activates the fused benzene ring, facilitating electrophilic substitution reactions at the 4, 5, 6, and 7-positions.
Reactions Involving the Methoxymethyl Side Chain
The methoxymethyl group attached to the C2 position of the benzimidazole ring is a key site for chemical transformations, including oxidation, reduction, and cleavage reactions.
Oxidation Reactions Leading to Benzimidazole Oxides
The formation of benzimidazole N-oxides typically involves the oxidation of the pyridine-like N3 nitrogen. However, direct N-oxidation of benzimidazoles using common oxidizing agents can be challenging. researchgate.net More frequently, benzimidazole N-oxides are synthesized through cyclization reactions of appropriately substituted nitroanilines rather than by direct oxidation of the pre-formed benzimidazole ring. researchgate.netresearchgate.net
While the methoxymethyl side chain itself is generally stable to oxidation, strong oxidizing agents could potentially lead to cleavage or oxidation to a formyl or carboxyl group, though N-oxidation of the ring is a more characteristic reaction for this class of heterocycles. The use of reagents like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in acidic media are common methods for the N-oxidation of nitrogen-containing heterocycles. thieme-connect.dearkat-usa.orgrsc.org
Table 1: Common Reagents for N-Oxidation of Heterocycles
| Reagent | Typical Conditions |
| m-Chloroperoxybenzoic acid (mCPBA) | Chlorinated solvent (e.g., CH2Cl2), 0°C to rt |
| Hydrogen Peroxide / Acetic Acid | H2O2 in glacial acetic acid, elevated temp. |
| Dimethyldioxirane (DMDO) | Acetone, rt |
| Peroxytrifluoroacetic acid | TFAA, H2O2, rt |
Reduction Reactions to Form Reduced Derivatives
The aromatic benzimidazole ring is relatively stable and resistant to reduction under mild conditions. However, catalytic hydrogenation can be employed to reduce the heterocyclic system. This process typically requires more forcing conditions, such as high pressure and temperature, using catalysts like palladium, platinum, or rhodium. xjtlu.edu.cn Such a reduction could potentially lead to dihydrobenzimidazole or tetrahydrobenzimidazole derivatives, where either the imidazole, the benzene ring, or both are saturated.
Specific reduction of the this compound is not extensively documented, but reduction of related nitro-substituted benzimidazoles to form the key benzimidazole core is a known synthetic strategy. researchgate.netmdpi.comorganic-chemistry.org The methoxymethyl ether linkage is generally stable to common reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4), which are more typically used for the reduction of carbonyl groups. researchgate.net
Cleavage of the Methoxymethyl Group under Acidic Conditions
The methoxymethyl (MOM) group is recognized in organic synthesis as an acid-labile protecting group for alcohols. wikipedia.org In this compound, the ether linkage in the side chain is susceptible to cleavage under acidic conditions. adichemistry.comorganic-chemistry.org
The reaction mechanism involves the protonation of the ether oxygen by a strong acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.comkhanacademy.org This protonation converts the methoxy (B1213986) group into a good leaving group (methanol). The subsequent departure of methanol (B129727) generates a resonance-stabilized carbocation at the methylene (B1212753) carbon, which is then attacked by a nucleophile (e.g., water or a halide ion) to yield 2-(hydroxymethyl)-1-methylbenzimidazole or a 2-(halomethyl)-1-methylbenzimidazole derivative. A variety of Brønsted and Lewis acids can facilitate this cleavage. wikipedia.org
Table 2: Conditions for Acid-Catalyzed Cleavage of Methoxymethyl Ethers
| Reagent(s) | Solvent | Conditions |
| Hydrochloric Acid (conc.) | Methanol | Reflux |
| Hydrobromic Acid (HBr) | Acetic Acid | Heat |
| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) | Room Temp. |
| Lewis Acids (e.g., BBr3, TiCl4) | Dichloromethane | Low Temp. to rt |
Protection and Deprotection Strategies for Functional Groups
The methoxymethyl (MOM) group is a common protecting group for alcohols and phenols in organic synthesis. In the context of benzimidazole chemistry, the related methoxy group at an alkyl substituent, such as in this compound, can be considered. The cleavage of such methoxy groups to yield the corresponding hydroxy-substituted benzimidazoles is a key deprotection strategy.
Research into the synthesis of hydroxy-substituted N-benzimidazole-derived carboxamides has demonstrated the removal of methoxy protecting groups using boron tribromide (BBr₃) in absolute dichloromethane at low temperatures (-75 °C). nih.gov This method, however, has been associated with relatively low yields, ranging from 9% to 33%, which may be attributed to the formation of undesired byproducts or the use of a reagent that is not aggressive enough under the reaction conditions. nih.gov Two-dimensional NOESY NMR spectra have been used to confirm the successful deprotection of the methoxy group at the C-2 position of the benzimidazole ring. nih.gov
The presence and removal of methoxy groups are significant as they influence the biological activity of the final compounds. For instance, methoxy and hydroxy groups on benzazole derivatives are known to enhance antioxidant activity because they can donate hydrogen atoms or electrons to stabilize free radicals. nih.gov
Other Organic Transformations
The dimerization of benzimidazole derivatives is a significant transformation, often proceeding through reductive or oxidative pathways. Electrochemical and spectroelectrochemical studies have shown that the reduction of certain substituted benzimidazolium derivatives can lead to the formation of a dimer. acs.org This process involves a fast bimolecular reaction of the primary reduction product, a radical, which rapidly dimerizes. acs.org The resulting dimer can often be reoxidized back to the original benzimidazolium cation, indicating a reversible monomer/dimer switching capability through a reduction/oxidation cycle. acs.org
Dimeric benzimidazoles have also been synthesized for applications such as nucleic acid minor groove binding agents. manchester.ac.uk These syntheses can involve coupling reactions between different aminobenzimidazoles and carboxybenzimidazoles to create symmetrical or unsymmetrical bis(benzimidazole) libraries with various orientations (e.g., C2-C2, C5-C5). manchester.ac.uk
Another pathway to benzimidazole dimers involves the reductive dimerization of benzimidazolium cations using reagents like sodium amalgam (Na:Hg) in THF. nih.gov The resulting dimers often feature characteristically long central C-C bonds. nih.gov The synthesis of these dimers is a key step in creating powerful n-dopants for organic electron-transport materials. nih.gov
Table 1: Examples of Dimerization Reactions in Benzimidazole Systems
| Precursor Type | Reaction Type | Key Reagents/Conditions | Dimer Product | Reference |
| Benzimidazolium Cations | Electrochemical Reduction | Voltage scan from -1.2 to -1.9 V | Dimer precipitate | acs.org |
| Benzimidazolium Iodides/Hexafluorophosphates | Chemical Reduction | Na:Hg in THF | (DMBI)₂ type dimers | nih.gov |
| Amino- and Carboxy-benzimidazoles | Coupling Reaction | Amide linkage formation | Symmetrical and unsymmetrical bis(benzimidazoles) | manchester.ac.uk |
Condensation reactions are fundamental to the synthesis of the benzimidazole core structure and for the modification of its substituents. The most common method involves the condensation of an o-phenylenediamine (B120857) with a carbonyl compound, such as an aldehyde or ketone, or with a carboxylic acid or its derivatives (e.g., esters). thieme-connect.comnih.gov
These reactions can be promoted by various catalysts, including:
Brønsted acids: p-Toluenesulfonic acid (p-TsOH) has been shown to be an effective, inexpensive, and readily available catalyst for the condensation of o-phenylenediamine with various aldehydes and carboxylic acids. orientjchem.org
Lewis acids: Catalysts like Yb(OTf)₃ have been used for the reaction of o-diaminobenzene derivatives with orthoesters under solvent-free conditions. researchgate.net
Nanoparticles: Materials such as CuO nanoparticles have been utilized for the condensation between 1,2-benzenediamine and aldehydes under solvent-free conditions, offering high yields and catalyst reusability. rsc.orgsemanticscholar.org
Furthermore, benzimidazoles with existing functional groups can undergo subsequent condensation-type reactions. For example, 2-formyl-1-methylbenzimidazole participates in Friedel-Crafts reactions with various arenes in the presence of a superacid like triflic acid (TfOH). nih.gov This reaction proceeds on the formyl group to yield 2-diarylmethylbenzimidazoles in high yields. nih.gov Similarly, 2-acetylbenzimidazole (B97921) reacts with benzene in TfOH, leading to the addition of two benzene molecules to the carbonyl group. nih.gov
Table 2: Catalysts and Conditions for Benzimidazole Synthesis via Condensation
| Reactants | Carbonyl Source | Catalyst/Conditions | Product Type | Reference |
| o-Phenylenediamine | Aldehydes, Carboxylic Acids | p-TSOH | 2-Substituted Benzimidazoles | orientjchem.org |
| o-Phenylenediamine | Aldehydes | CuO Nanoparticles, solvent-free | 2-Arylbenzimidazoles | semanticscholar.org |
| o-Phenylenediamine | Aldehydes | Al₂O₃/CuI/PANI nanocomposite | 2-Substituted Benzimidazoles | rsc.org |
| o-Phenylenediamine | β-Ketoesters | α-Chymotrypsin | 2-Substituted Benzimidazoles | rsc.org |
| 2-Formyl-1-methylbenzimidazole | Arenes (e.g., Benzene) | Triflic Acid (TfOH) | 2-Diarylmethylbenzimidazoles | nih.gov |
Coordination Chemistry of 2 Methoxymethyl 1 Methylbenzimidazole Derivatives
Ligand Properties and Coordination Modes
The coordination behavior of 2-(Methoxymethyl)-1-methylbenzimidazole is primarily dictated by the presence of multiple potential donor sites: the two nitrogen atoms of the benzimidazole (B57391) ring and the oxygen atom of the methoxymethyl group.
Role of Nitrogen Atoms as Primary Coordination Sites
In the vast majority of benzimidazole-containing ligands, the tertiary nitrogen atom (N3) of the imidazole (B134444) ring, which possesses a lone pair of electrons, acts as the primary coordination site. This is a well-established characteristic of benzimidazole derivatives when forming complexes with metal ions. The nitrogen at the 1-position is typically substituted with a methyl group in this compound, which generally prevents it from participating in coordination. Therefore, the N3 atom is the principal site for metal ion binding.
Chelation Mechanisms Involving Additional Binding Sites (e.g., Nitrogen, Oxygen, Sulfur)
While the tertiary nitrogen is the primary coordination site, the substituent at the 2-position can also play a crucial role in the coordination chemistry, leading to chelation. In the case of this compound, the oxygen atom of the methoxymethyl group can act as a secondary donor site. This allows the ligand to act as a bidentate N,O-donor, forming a stable five-membered chelate ring with a metal ion. The participation of the etheric oxygen in coordination is a key feature that enhances the stability of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.
Complexation with Transition Metal Ions
Benzimidazole derivatives have been shown to form stable complexes with a wide array of transition metal ions. While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of similar benzimidazole ligands suggests that it would form complexes with ions such as Iron(II/III), Cobalt(II), Nickel(II), Copper(II), Zinc(II), Ruthenium(II/III), Platinum(II), Palladium(II), Silver(I), and Cadmium(II). The coordination geometry and stoichiometry of these complexes would depend on the metal ion, the counter-anion, and the reaction conditions. For instance, square planar or tetrahedral geometries are common for Co(II), Ni(II), and Cu(II), while octahedral geometries are also frequently observed.
Optimized Synthetic Conditions for Coordination Compound Formation
The formation of coordination compounds is highly dependent on the synthetic conditions. Key parameters that are often optimized include:
Solvent: Ethanol (B145695) and methanol (B129727) are commonly used solvents for the synthesis of benzimidazole-metal complexes due to their ability to dissolve both the ligand and many metal salts.
Molar Ratio: The stoichiometry of the reactants (metal-to-ligand ratio) is a critical factor that determines the structure of the final complex. Ratios of 1:1, 1:2, and 1:4 are frequently employed.
Temperature: Reactions are often carried out at room temperature or with gentle heating under reflux to facilitate complex formation.
pH: The pH of the reaction medium can influence the protonation state of the ligand and thus its coordinating ability.
Computational Chemistry and Theoretical Studies
Prediction of Molecular Interactions and Structural Features
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein target. This method is instrumental in drug discovery for elucidating potential mechanisms of action and for structure-based drug design. The analysis of docking results can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex.
For the broader class of benzimidazole (B57391) compounds, molecular docking studies are prevalent in the scientific literature, exploring their binding affinities with various biological targets, including enzymes and receptors. These studies help to rationalize the observed biological activities and guide the synthesis of new derivatives with improved potency and selectivity.
However, a review of available scientific literature and chemical databases indicates that specific molecular docking studies for 2-(Methoxymethyl)-1-methylbenzimidazole have not been publicly reported. While numerous studies detail the docking of other benzimidazole derivatives against various targets, data detailing the specific binding interactions, such as hydrogen bonding or π-π stacking, for this compound are not available.
In Silico Prediction of Relevant Physicochemical Parameters
In silico methods are widely used to predict the physicochemical properties of chemical compounds, which are crucial for assessing their drug-likeness and pharmacokinetic profiles. Parameters such as the topological polar surface area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the number of rotatable bonds are key descriptors that influence a molecule's absorption, distribution, metabolism, and excretion (ADME).
Advanced Analytical Characterization of 2 Methoxymethyl 1 Methylbenzimidazole and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of 2-(Methoxymethyl)-1-methylbenzimidazole and its analogs. These techniques probe the interactions of molecules with electromagnetic radiation, revealing detailed information about atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of magnetically active nuclei.
¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework of the molecule. For 1,2-disubstituted benzimidazoles, the chemical shifts are influenced by the nature of the substituents at the N1 and C2 positions. nih.gov
In a typical ¹H NMR spectrum of a 1-methyl-2-substituted benzimidazole (B57391), the N-methyl (N-CH₃) protons appear as a sharp singlet. For instance, in 1-methyl-1H-benzo[d]imidazole, this signal is observed around δ 3.68 ppm. rsc.org The protons of the methoxymethyl group (-CH₂-O-CH₃) at the C2 position would be expected to show two distinct signals: a singlet for the methylene (B1212753) (-CH₂-) protons and another singlet for the methoxy (B1213986) (-OCH₃) protons. The aromatic protons on the benzimidazole ring typically appear in the range of δ 7.0-7.8 ppm, often as complex multiplets due to spin-spin coupling. rsc.orgresearchgate.net
The ¹³C NMR spectrum corroborates the structure by detailing the carbon skeleton. The N-methyl carbon signal for 1-methyl-1H-benzo[d]imidazole is found at approximately δ 30.96 ppm. rsc.org The carbons of the methoxymethyl group would be expected in the δ 50-70 ppm region. The C2 carbon of the benzimidazole ring is significantly deshielded, appearing downfield, while the aromatic carbons resonate between δ 110-145 ppm. rsc.org For example, in 1-methyl-1H-benzo[d]imidazole, the key quaternary carbons C3a and C7a are observed at δ 143.52 and δ 134.58 ppm, respectively. rsc.org
¹⁹F and ³¹P NMR: For derivatives containing fluorine or phosphorus, ¹⁹F and ³¹P NMR spectroscopy offer direct insight into the environment of these heteroatoms.
¹⁹F NMR: This technique is highly sensitive and covers a wide chemical shift range, making it excellent for analyzing fluorinated derivatives. huji.ac.il The chemical shift of the fluorine atom is highly dependent on its electronic environment. For instance, N-CHF₂ derivatives of azoles exhibit complex spectra due to diastereotopic fluorines, often showing distinct doublet of doublets. researchgate.net The presence of fluorine-carbon (J-FC) and fluorine-proton (J-HF) couplings provides valuable information for structural assignment. rsc.orgnih.gov
³¹P NMR: Phosphorus-31 is a medium sensitivity nucleus that provides sharp signals over a broad chemical shift range, making ³¹P NMR a powerful tool for characterizing phosphonate (B1237965) derivatives. huji.ac.il The chemical shifts are indicative of the oxidation state and coordination of the phosphorus atom. nih.govtrilinkbiotech.com For example, benzimidazole ethylphosphonate derivatives have been studied to understand their hydrogen-bonding networks and dynamics. rsc.org Spectra are often acquired with ¹H decoupling to simplify the signals, although observing ¹H-³¹P coupling can provide crucial connectivity data. huji.ac.il
Table 1: Representative NMR Data for Substituted Benzimidazoles
| Compound | Nucleus | Chemical Shift (δ, ppm) | Key Assignments |
|---|---|---|---|
| 1-Methyl-1H-benzo[d]imidazole rsc.org | ¹H | 3.68 (s, 3H) | N-CH₃ |
| 7.28-7.31 (m, 2H) | C5-H & C6-H | ||
| 7.36 (d, 1H) | C7-H | ||
| 7.80 (d, 1H) | C4-H | ||
| 7.82 (s, 1H) | C2-H | ||
| ¹³C | 30.96 | N-CH₃ | |
| 112.65, 121.55, 122.02, 123.20 | C7, C6, C5, C4 | ||
| 134.58, 143.52 | C7a, C3a | ||
| 143.81 | C2 | ||
| 2-(Chloromethyl)-1H-benzo[d]imidazole rsc.org | ¹H | 4.91 (s, 2H) | CH₂ |
| ¹³C | 42.06 | CH₂ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a series of characteristic absorption bands.
Key vibrational frequencies for related N-alkylated benzimidazole derivatives include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, for example at 3067–3002 cm⁻¹. acs.org
Aliphatic C-H stretching: The methyl and methylene groups of the N-methyl and methoxymethyl substituents would show stretching vibrations in the 2850-3000 cm⁻¹ region. ijpsm.com
C=N and C=C stretching: The stretching vibrations of the imidazole (B134444) and benzene (B151609) rings are characteristic and appear in the 1500-1670 cm⁻¹ range. acs.org
C-O stretching: A strong absorption band corresponding to the C-O-C ether linkage of the methoxymethyl group is expected in the 1000-1260 cm⁻¹ region. acs.org
Studies on various benzimidazole derivatives confirm these assignments. For instance, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives show characteristic peaks for sp² C–H (3067–3002 cm⁻¹), C=N (1670–1608 cm⁻¹), and C=C (1591–1522 cm⁻¹). acs.org
Table 2: Typical IR Absorption Frequencies for Benzimidazole Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | researchgate.netacs.org |
| Aliphatic C-H | Stretching | 2850 - 3000 | ijpsm.com |
| C=N (Imidazole) | Stretching | 1600 - 1670 | acs.orgnih.gov |
| C=C (Aromatic) | Stretching | 1500 - 1600 | acs.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like benzimidazole. The benzimidazole ring system exhibits characteristic π→π* transitions. nih.gov The UV-Vis spectra of benzimidazole derivatives typically show two or three main absorption bands. For N-butyl-1H-benzimidazole, absorption peaks are observed at 248 nm and near 295 nm. nih.gov The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the ring and the solvent used. nih.govacs.org For example, the addition of substituents can cause a shift in absorption, often due to an increase in the conjugation of the chromophore. nih.gov
Table 3: UV-Vis Absorption Data for Substituted Benzimidazoles
| Compound | λ_max (nm) | Solvent | Reference |
|---|---|---|---|
| N-Butyl-1H-benzimidazole | 248, ~295 | Not Specified | nih.gov |
| 1-(3-Chlorobenzyl)-2-(3,5-dinitrophenyl-1H-benzimidazole | 212, 248, 467, 470 | Not Specified | nih.gov |
Mass Spectrometry (MS, ES-MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) would be expected in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its elemental composition.
The fragmentation of benzimidazole derivatives under electron impact (EI) ionization often follows predictable pathways. Common fragmentation patterns for 1-methyl benzimidazole derivatives involve cleavages related to the substituents. scispace.com The base peak is often the molecular ion, indicating the stability of the heterocyclic ring. scispace.com Subsequent fragmentation can involve the loss of small, stable molecules or radicals from the substituent groups. For instance, a key fragmentation of 2-(chloromethyl)-1H-benzo[d]imidazole involves the loss of the chloromethyl group to form a stable ion at m/z 131. rsc.org For the target compound, fragmentation would likely involve cleavage of the methoxymethyl side chain, such as the loss of a methoxy radical (·OCH₃) or formaldehyde (B43269) (CH₂O).
Elemental and Thermogravimetric Analysis
Elemental Analysis (CHN) for Composition Determination
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This experimental data is compared against the calculated theoretical percentages for the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) serves as a crucial confirmation of the compound's elemental composition and purity. researchgate.netresearchgate.net This technique is routinely used in the characterization of newly synthesized benzimidazole derivatives to validate their proposed structures. nih.govresearchgate.net
Table 4: Example of Elemental Analysis Data for a Substituted Benzimidazole
| Compound | Molecular Formula | Analysis | %C | %H | %N |
|---|---|---|---|---|---|
| (E)-N-(3,4,5-Trimethoxybenzylidene)-1H-benzo[d]imidazol-2-amine researchgate.net | C₁₇H₁₇N₃O₃ | Calculated | 65.58 | 5.50 | 13.50 |
| Found | 65.61 | 5.53 | 13.52 | ||
| 1-(2-(1H-Benzo[d]imidazol-2-yl)naphthalen-1-yl)ethanone researchgate.net | C₁₉H₁₄N₂O | Calculated | 75.25 | 4.56 | 14.63 |
Flame Atomic Absorption Spectrometry (FAAS) for Metal Content in Complexes
Flame Atomic Absorption Spectrometry (FAAS) is a robust and widely used analytical technique for the quantitative determination of specific metal elements within a sample. hpst.czresearchgate.net For coordination complexes of this compound, FAAS is the method of choice for accurately verifying the metal-to-ligand stoichiometry and confirming the elemental composition. The technique is based on the principle that atoms of a metallic element will absorb light at a characteristic wavelength when they are atomized in a flame.
The analytical process begins with the careful preparation of the metal complex sample. A precisely weighed amount of the complex is digested using a strong acid mixture, a process that breaks down the organic ligand and dissolves the sample to bring the metal ions into an aqueous solution. This solution is then diluted to a concentration that falls within the linear range of the instrument.
The prepared solution is introduced into the FAAS instrument, where it is aspirated through a nebulizer into a flame, typically an air-acetylene flame. The high temperature of the flame desolvates the sample and atomizes the metallic element. A hollow cathode lamp, containing the specific metal being analyzed, emits light at the characteristic wavelength for that element. This light is passed through the flame, and a detector measures the amount of light absorbed by the atomized sample. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the metal atoms in the flame.
To quantify the metal content, a calibration curve is first generated by measuring the absorbance of several standard solutions of known metal concentrations. The absorbance of the digested complex solution is then measured, and its concentration is determined by interpolation from the calibration curve. This allows for the precise calculation of the percentage of the metal in the original complex, confirming its empirical formula. rsc.org
Table 1: Representative FAAS Data for Determination of Cobalt in a this compound Complex
| Parameter | Value |
| Metal Analyzed | Cobalt (Co) |
| Wavelength | 240.7 nm |
| Sample Mass | 50.25 mg |
| Digestion Acid | Nitric Acid (HNO₃) |
| Final Solution Volume | 100.0 mL |
| Measured Absorbance | 0.215 |
| Concentration from Curve | 2.55 mg/L |
| Calculated Co Content | 5.07% |
Thermogravimetric Analysis (TGA) and TG-MS for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of materials. It measures the change in mass of a sample as it is heated over a specific temperature range in a controlled atmosphere, such as nitrogen or air. jeol.com For this compound and its derivatives, TGA provides critical data on their stability, decomposition temperatures, and the nature of their thermal breakdown. acs.org The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which the material begins to decompose (onset temperature, T_onset) and the temperature of the maximum rate of mass loss (T_max). researchgate.net Studies on analogous triphenylamine-benzimidazole derivatives have shown them to be highly stable, with decomposition temperatures (defined as 5% weight loss) ranging from 399 °C to 454 °C. acs.org
Table 2: Thermal Decomposition Data for Selected Benzimidazole Derivatives
| Compound | Decomposition Temp. (T_d at 5% loss) | Atmosphere | Reference |
| Triphenylamine-benzimidazole (1a) | 399 °C | Nitrogen | acs.org |
| 5-Methoxy-triphenylamine-benzimidazole (1c) | 406 °C | Nitrogen | acs.org |
| 5-Cyano-triphenylamine-benzimidazole (1d) | 454 °C | Nitrogen | acs.org |
| 4-PIMCFTPA | 350 °C | Nitrogen | researchgate.net |
| 4-BICFTPA | 304 °C | Nitrogen | researchgate.net |
While TGA quantifies mass loss, it does not identify the volatile products released during decomposition. To elucidate the decomposition pathways, TGA is often coupled with Mass Spectrometry (TG-MS). jeol.com In a TG-MS system, the gaseous products evolved from the sample in the TGA furnace are transferred directly into the ion source of a mass spectrometer. nih.gov The MS then separates the fragments based on their mass-to-charge ratio (m/z), allowing for their identification.
This coupled technique provides a powerful tool for understanding the step-by-step breakdown of the molecule. For example, the thermal analysis of the related drug mebendazole (B1676124) showed that its decomposition begins around 205 °C with the release of specific fragments like methanol (B129727) (m/z = 32) and carbon monoxide (m/z = 28). unesp.br Similarly, studies on other benzimidazole anthelmintics identified degradation products resulting from the hydrolysis of carbamic groups. researchgate.net By correlating specific mass loss events on the TGA curve with the mass spectra of the evolved gases, a detailed mechanism of thermal decomposition for this compound and its derivatives can be constructed.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray Diffraction (XRD) is the most definitive analytical method for determining the atomic and molecular structure of a crystalline solid. It provides unparalleled insight into the solid-state arrangement of molecules, which is crucial for understanding a compound's physical and chemical properties.
Single Crystal X-ray Diffraction for Precise Molecular and Crystal Structures
For a complete and unambiguous structural elucidation of this compound or its derivatives, Single Crystal X-ray Diffraction (SC-XRD) is the gold standard. scispace.com This technique requires a high-quality single crystal of the compound, which is grown by slow evaporation from a suitable solvent. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern, which is recorded by a detector.
The analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the precise position of every atom in the molecule can be determined. The results provide a wealth of structural information, including:
Molecular Connectivity and Constitution: It confirms the chemical structure, showing how atoms are bonded together.
Molecular Geometry: It yields highly accurate measurements of bond lengths, bond angles, and torsion angles. mdpi.com
Crystallographic Data: It determines the unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ of the basic repeating unit of the crystal), the crystal system (e.g., monoclinic, triclinic), and the space group, which describes the symmetry of the crystal lattice. nih.govmdpi.com
Intermolecular Interactions: It reveals how molecules are arranged and packed in the crystal, identifying non-covalent interactions such as hydrogen bonds and π-π stacking, which are critical for the stability of the crystal structure. semanticscholar.orgresearchgate.net
This detailed three-dimensional information is invaluable for structure-property relationship studies and for understanding the behavior of the compound in the solid state.
Table 3: Representative Single Crystal X-ray Diffraction Data for a Benzimidazole Derivative
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₆ |
| Formula Weight | 276.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.673(3) |
| b (Å) | 4.7447(8) |
| c (Å) | 17.615(3) |
| β (°) | 99.067(17) |
| Volume (ų) | 1293.6(4) |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.419 |
| Final R indices [I > 2σ(I)] | R₁ = 0.057, wR₂ = 0.145 |
| Data adapted from a representative benzimidazole-triazole derivative. | Reference: mdpi.com |
Structure Activity Relationship Sar Studies in Benzimidazole Derivatives
Influence of Substituent Effects on Chemical Properties
The chemical and physical properties of the benzimidazole (B57391) ring system are highly sensitive to the nature and position of its substituents. Functional groups can alter electron distribution, steric profile, polarity, and hydrogen bonding capabilities, thereby modulating the molecule's stability and reactivity.
The N-methyl group at the N-1 position has several significant consequences. Firstly, it resolves the tautomerism inherent to the parent benzimidazole ring, where the N-H proton can reside on either nitrogen atom. By replacing the acidic proton with a methyl group, the structure is locked, preventing tautomerization and eliminating the N-1 nitrogen's ability to act as a hydrogen bond donor. This modification generally leads to a decrease in the melting point and an increase in solubility in non-polar organic solvents compared to its N-H counterpart. nih.gov While N-methylation is a common strategy in drug design, it can sometimes lead to the formation of a sterically more hindered and thermodynamically less stable regioisomer, depending on the synthetic route. nih.govacs.org
The combination of these two substituents results in a molecule with fixed tautomeric form, moderate polarity, and specific steric and hydrogen-bonding characteristics that collectively define its chemical behavior and stability.
The location of substituents on the benzimidazole scaffold is a critical determinant of the molecule's properties and biological activity. SAR studies consistently show that substitutions at the N-1, C-2, C-5, and C-6 positions are particularly influential. nih.gov Altering the position of a given functional group can lead to significant changes in the compound's electronic, steric, and pharmacokinetic profiles.
For instance, electron-donating groups at the C-2 position can enhance interactions with certain viral enzymes. rroij.com Conversely, modifications at the C-5 and C-6 positions on the benzene (B151609) portion of the ring system can improve interactions with other proteins or modulate properties like absorption and metabolic stability. rroij.com The nature of the substituent—whether it is electron-donating or electron-withdrawing—plays a crucial role. For example, a study on alkylated benzimidazoles found that the nature (polar or non-polar) and position of substituents at the N-1, C-5, and C-6 positions were pivotal in determining the antiviral properties of the compounds. nih.gov
The following table summarizes general findings from SAR studies on how substituent positions influence the characteristics of benzimidazole derivatives.
| Position | General Influence of Substitution | Research Findings |
| N-1 | Affects lipophilicity, steric hindrance, and metabolic stability. Prevents N-H tautomerism. | The nature of the N-1 alkyl or aryl group plays an important role in determining antiviral and antiproliferative properties. nih.govmdpi.com |
| C-2 | Directly impacts the molecule's interaction with target binding sites. A key position for introducing diverse functional groups to modulate activity. | Electron-donating groups can enhance binding to viral polymerases or proteases. rroij.com The size and nature of the substituent are critical for activity. |
| C-4/C-7 | Substituents here can introduce significant steric effects, influencing the orientation of groups at adjacent positions (N-1, C-2). | Less commonly substituted, but modifications can impact the overall conformation and electronic properties of the ring. |
| C-5/C-6 | Modulates electronic properties of the benzene ring, affecting overall pKa, lipophilicity, and metabolic pathways. | The presence of electron-withdrawing or electron-donating groups can significantly alter biological activity and pharmacokinetic properties. rroij.comnih.gov |
Rational Design Principles for Benzimidazole Analogues
Rational drug design involves creating new molecules with a specific biological purpose based on a thorough understanding of their SAR. For benzimidazole derivatives, this process leverages insights gained from studying how specific structural modifications affect their chemical and biological profiles.
The knowledge derived from SAR studies is the cornerstone for the rational design and synthesis of novel benzimidazole analogues. By identifying which structural features are essential for a desired activity (the "pharmacophore") and which can be modified to fine-tune properties, chemists can strategically plan the synthesis of new compounds with enhanced potency or improved pharmacokinetic profiles. rroij.comnih.gov
This design process often involves a cycle of synthesis and testing. For example, if initial studies show that a small, electron-donating group at the C-2 position is favorable for activity, researchers can synthesize a series of analogues with various small electron-donating groups (e.g., methyl, methoxymethyl, ethyl) to find the optimal substituent. Similarly, if a compound shows good potency but poor solubility, SAR insights can guide the addition of polar groups at positions known to be tolerant of modification, such as C-5 or N-1, to improve this property without compromising activity. whiterose.ac.uk
The table below illustrates how SAR principles can be applied to the rational design of new benzimidazole derivatives based on hypothetical goals.
| Design Goal | SAR-Guided Strategy | Example Modification |
| Increase Potency | Identify key binding interactions. Introduce substituents at C-2 or N-1 that enhance these interactions (e.g., through hydrogen bonding or hydrophobic contacts). | Replace a C-2 methyl group with a larger benzyl (B1604629) group to access a hydrophobic pocket in the target protein. |
| Improve Solubility | Introduce polar or ionizable groups at positions not critical for activity, such as the C-5 or C-6 positions. | Add a carboxylic acid or amine substituent to the C-5 position of the benzene ring. |
| Enhance Metabolic Stability | Block sites of metabolic attack (e.g., oxidation). | Replace a metabolically labile C-H bond with a C-F bond or introduce a bulky group near a susceptible position to sterically hinder metabolic enzymes. |
| Increase Selectivity | Exploit structural differences between target and off-target proteins. | Modify a substituent at the C-2 position to favor binding to the intended target over a related but structurally different off-target protein. |
This systematic approach, grounded in SAR, allows for a more efficient and targeted discovery process, moving beyond random screening to the deliberate design of benzimidazole derivatives with specific, improved characteristics.
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
The synthesis of benzimidazole (B57391) derivatives has traditionally involved the condensation of o-phenylenediamines with carboxylic acids or their equivalents, often requiring harsh conditions. youtube.com While effective, there is a growing emphasis on developing more environmentally benign and efficient synthetic protocols. Future research should concentrate on novel and sustainable routes to synthesize 2-(Methoxymethyl)-1-methylbenzimidazole.
Key areas for investigation include:
Green Chemistry Approaches : The application of green chemistry principles is paramount. impactfactor.org This involves exploring the use of water or solvent-free reaction conditions, bio-inspired catalysts, and energy-efficient methods like microwave-assisted synthesis to reduce environmental impact and improve reaction times and yields. researchgate.netimpactfactor.org
Advanced Catalytic Systems : Research into novel catalysts could unlock more efficient synthetic pathways. This includes exploring heterogeneous catalysts, such as rhodium nanoparticles or bimetallic systems like Cu-Pd on supports, which can offer high efficiency and ease of recovery. researchgate.netmdpi.com Investigating the applicability of such catalysts for the specific condensation reaction leading to this compound could lead to more sustainable and economically viable production methods.
High-Throughput Synthesis : The use of solid-phase synthesis could be adapted for producing libraries of related derivatives, enabling faster screening and optimization of compounds for various applications. impactfactor.org This methodology streamlines purification and accelerates the discovery process. impactfactor.org
Table 1: Comparison of Potential Synthetic Routes for this compound
| Synthetic Approach | Description | Potential Advantages |
|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Reduced reaction times, higher yields, increased purity. impactfactor.org |
| Catalytic Methods | Employs heterogeneous or homogeneous catalysts to lower activation energy. | High efficiency, catalyst recyclability, milder reaction conditions. researchgate.netmdpi.com |
| Solvent-Free Reactions | Conducts synthesis without a solvent or in a eutectic mixture. | Reduced solvent waste, lower environmental impact, simplified workup. impactfactor.org |
| Solid-Phase Synthesis | Anchors starting materials to a solid support for sequential reactions. | Amenable to automation, high-throughput library generation, simplified purification. impactfactor.org |
Advanced Mechanistic Investigations of Reaction Pathways
A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and controlling product formation. While the general mechanism for benzimidazole formation is understood to involve the condensation of an o-phenylenediamine (B120857) with a carbonyl compound followed by cyclization and dehydration, the specific nuances for this compound are not fully elucidated. youtube.comresearchgate.net
Future mechanistic studies should focus on:
Identification of Intermediates : Utilizing advanced spectroscopic techniques such as in-situ NMR and FT-IR spectroscopy to detect and characterize transient intermediates formed during the reaction.
Kinetic Studies : Performing detailed kinetic analyses to understand the rate-determining steps and the influence of various parameters like temperature, concentration, and catalyst loading on the reaction rate.
Computational Modeling : Employing quantum chemical calculations to map the potential energy surface of the reaction, identify transition state structures, and calculate activation energies. researchgate.net This can provide deep insights into the reaction pathway that are often inaccessible through experimental methods alone.
Table 2: Techniques for Advanced Mechanistic Investigation
| Technique | Application | Expected Outcome |
|---|---|---|
| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of the reaction mixture. | Identification of reaction intermediates and byproducts. |
| Kinetic Isotope Effect Studies | Using isotopically labeled reactants to probe bond-breaking/forming steps. | Elucidation of the rate-determining step and transition state structure. |
| Density Functional Theory (DFT) | Computational modeling of the reaction pathway. | Calculation of energies of reactants, intermediates, transition states, and products. researchgate.net |
Expansion of Coordination Chemistry Applications
The benzimidazole nucleus, with its available nitrogen atoms, is an excellent ligand for coordinating with metal ions. nih.govnih.gov The specific structure of this compound, featuring additional potential coordination sites, makes it a promising candidate for the development of novel metal complexes.
Future research in this area should explore:
Synthesis of Novel Complexes : Systematically synthesizing a range of coordination complexes with various transition metals (e.g., Cu, Zn, Ni, Ag). nih.gov The methoxymethyl group could potentially participate in coordination, leading to unique chelation behavior.
Structural Characterization : Thoroughly characterizing the resulting metal-organic frameworks (MOFs) or coordination polymers using techniques like single-crystal X-ray diffraction. mdpi.comresearchgate.net
Application in Catalysis : Evaluating the catalytic activity of these new complexes in various organic transformations. Benzimidazole-metal complexes have shown promise as catalysts, and new derivatives could offer enhanced activity or selectivity. nih.govnih.gov
Table 3: Potential Coordination Chemistry Applications
| Metal Ion | Potential Complex Structure | Potential Application |
|---|---|---|
| Copper (Cu) | Mononuclear or polynuclear complexes. mdpi.com | Catalysis (e.g., oxidation reactions), photocatalysis. mdpi.com |
| Zinc (Zn) | 1-D or 3-D coordination polymers. researchgate.net | Luminescent materials, sensors. |
| Nickel (Ni) | Square planar or octahedral complexes. | Electrocatalysis, magnetic materials. |
| Silver (Ag) | Linear or tetrahedral complexes. | Antimicrobial agents, conductive materials. |
Integration of Predictive Modeling and Computational Design
Computational chemistry offers powerful tools for the rational design of new molecules and for predicting their properties before undertaking laborious and expensive synthesis. researchgate.netresearchgate.net The integration of predictive modeling is a crucial future direction for research on this compound and its derivatives.
Key areas for computational research include:
Structure-Property Relationship Studies : Using methods like Density Functional Theory (DFT) to calculate electronic properties (HOMO-LUMO gap), molecular electrostatic potential (MEP), and non-linear optical (NLO) properties. nih.govmdpi.comresearchgate.net This can help in designing derivatives with tailored electronic characteristics.
Predictive Toxicology and ADMET : For potential pharmaceutical applications, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize candidates with favorable profiles early in the drug discovery process. researchgate.net
Design of Novel Ligands : Computationally screening modifications to the this compound scaffold to predict their binding affinity to different metal ions or biological targets. This in silico approach can guide synthetic efforts toward the most promising candidates. nih.gov
Table 4: Computational Methods in Benzimidazole Research
| Computational Method | Purpose | Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. researchgate.net | Predicting reactivity, stability, and spectroscopic signatures. |
| Molecular Docking | Simulating the binding of a molecule to a target protein. | Identifying potential biological targets and predicting binding affinity. mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or chemical properties. | Building models to predict the activity of new derivatives. |
| Natural Bond Orbital (NBO) Analysis | Analyzing charge distribution and intramolecular interactions. | Understanding electronic delocalization and hyperconjugative interactions. nih.govresearchgate.net |
Q & A
Q. What in vitro assays validate the antimicrobial potential of this compound derivatives?
- Methodological Answer : Disk diffusion assays (e.g., against S. aureus or E. coli) and MIC determinations (e.g., 2–16 µg/mL) are standard. Fluorescence-based assays quantify biofilm inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
